N,N-Didemethylorphenadrine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Didemethylorphenadrine Hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl and a molecular weight of 277.79 g/mol . It is a derivative of orphenadrine, a well-known muscle relaxant and antihistaminic agent . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didemethylorphenadrine Hydrochloride typically involves the reaction of orphenadrine with specific reagents to remove the methyl groups. The process includes:

Step 1: Orphenadrine is reacted with a demethylating agent such as boron tribromide (BBr3) under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Didemethylorphenadrine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products:

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced amines and alcohols.

Substitution: Substituted ethylamine derivatives.

Scientific Research Applications

N,N-Didemethylorphenadrine Hydrochloride is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor for synthesizing other complex organic compounds.

Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.

Medicine: Research on its potential therapeutic effects in treating muscle spasms and neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The mechanism of action of N,N-Didemethylorphenadrine Hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to histamine H1 receptors and NMDA receptors, inhibiting their activity.

Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to muscle relaxation and pain relief.

Comparison with Similar Compounds

Orphenadrine: A parent compound with similar muscle relaxant properties.

Diphenhydramine: Another antihistaminic agent with comparable receptor binding profiles.

Methocarbamol: A muscle relaxant with a different mechanism of action but similar therapeutic uses.

Uniqueness: N,N-Didemethylorphenadrine Hydrochloride is unique due to its specific receptor binding and demethylated structure, which provides distinct pharmacological effects compared to its parent compound and other similar agents .

Biological Activity

N,N-Didemethylorphenadrine hydrochloride is a metabolite of orphenadrine, a compound primarily known for its muscle relaxant and analgesic properties. This article explores the biological activity of N,N-didemethylorphenadrine, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of Orphenadrine and Its Metabolites

Orphenadrine is a centrally acting muscle relaxant that acts as a nonselective antagonist of muscarinic acetylcholine receptors. It is primarily used to relieve muscle pain and spasms associated with various conditions such as acute muscle injuries and chronic pain syndromes. The metabolism of orphenadrine involves N-demethylation, producing pharmacologically active metabolites, including N,N-didemethylorphenadrine .

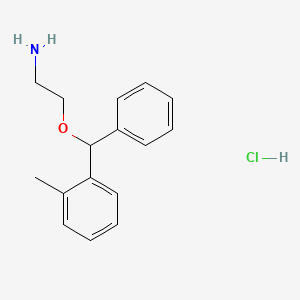

Chemical Structure

- Chemical Formula : C16H19NO

- Molecular Weight : Approximately 255.33 g/mol

N,N-Didemethylorphenadrine exhibits several mechanisms of action that contribute to its biological effects:

- Anticholinergic Activity : It inhibits muscarinic acetylcholine receptors, which reduces excitatory neurotransmission in the central nervous system, leading to muscle relaxation.

- NMDA Receptor Antagonism : This compound also acts as an antagonist at NMDA receptors, which may play a role in modulating pain perception and motor control .

- Histamine H1 Receptor Antagonism : The compound's activity at histamine receptors can contribute to its sedative effects .

Pharmacokinetics

The pharmacokinetic profile of N,N-didemethylorphenadrine remains less characterized compared to its parent compound. However, it is known that:

- Absorption : It is well absorbed in the gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Half-Life : Estimated half-life ranges from 13 to 20 hours for orphenadrine, suggesting potential similarities for its metabolites .

Analgesic Effects

N,N-Didemethylorphenadrine has shown promise in alleviating pain associated with muscle spasms. Its dual mechanism of action—acting both on NMDA receptors and muscarinic receptors—may enhance its efficacy in pain management compared to other muscle relaxants .

Case Studies

A review of clinical case studies highlights the effectiveness of orphenadrine (and by extension its metabolites) in treating conditions such as:

- Chronic Pain Syndromes : Patients with fibromyalgia reported significant relief when treated with orphenadrine, suggesting that N,N-didemethylorphenadrine may contribute to these outcomes.

- Drug-Induced Parkinsonism : As an adjunct therapy, orphenadrine has been beneficial in managing symptoms associated with neuroleptic-induced movement disorders .

Data Summary

| Property | Value |

|---|---|

| Chemical Name | N,N-Didemethylorphenadrine |

| Chemical Formula | C16H19NO |

| Molecular Weight | 255.33 g/mol |

| Mechanisms of Action | Anticholinergic, NMDA antagonist |

| Therapeutic Uses | Muscle relaxant, analgesic |

| Half-Life | 13 - 20 hours |

Research Findings

Recent studies have explored the interactions and effectiveness of orphenadrine and its metabolites:

- Pharmacokinetic Studies : Research utilizing high-performance liquid chromatography has detailed the metabolic pathways leading to N,N-didemethylorphenadrine formation from orphenadrine .

- Bioavailability Studies : Investigations into the bioequivalence of orphenadrine formulations indicate that its metabolites may play a role in therapeutic efficacy .

Properties

IUPAC Name |

2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFKNCEEQHGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.